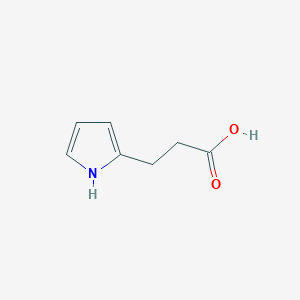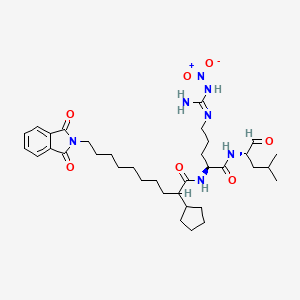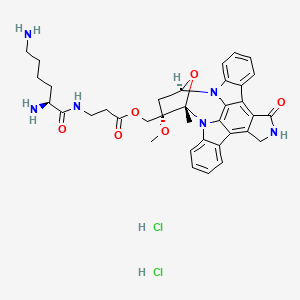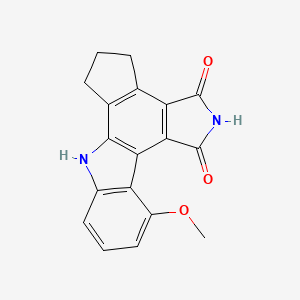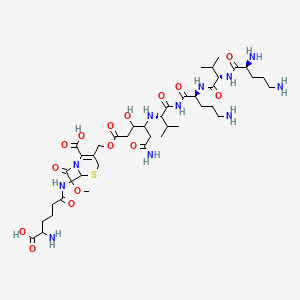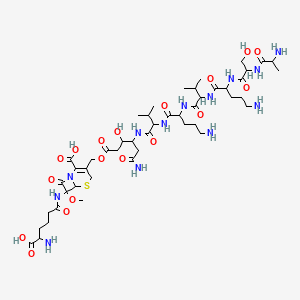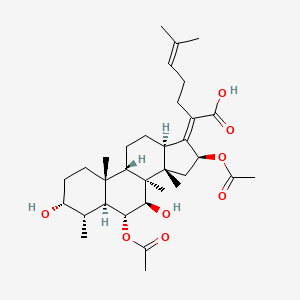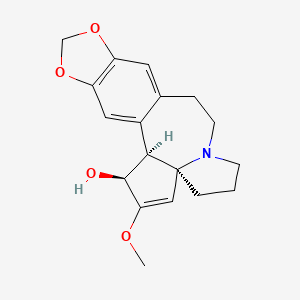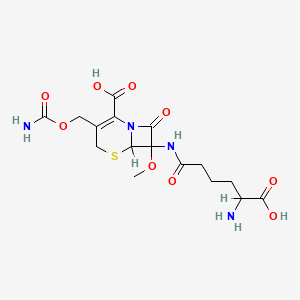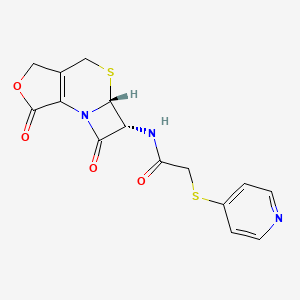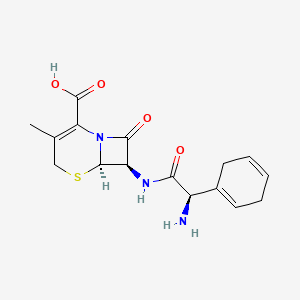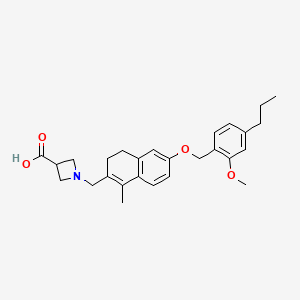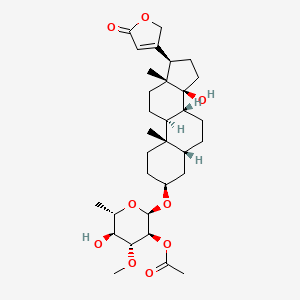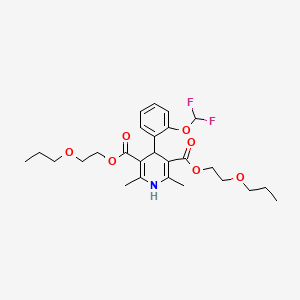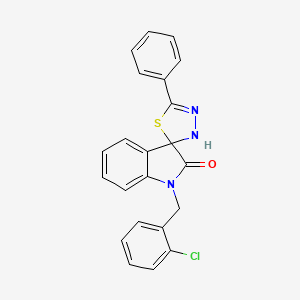
CFM 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CFM 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of functional group modifications on biological activity.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Industry: Utilized in the development of new cancer treatments and as a tool for understanding cancer cell biology.
Wirkmechanismus
CFM 4 exerts its effects by preventing the binding of CARP-1 with APC-2, leading to the activation of apoptosis pathways. This compound causes G2M cell cycle arrest and induces apoptosis with an IC50 range of 10-15 micromolar. It also suppresses the growth of drug-resistant human breast cancer cells by targeting specific molecular pathways .
Analyse Chemischer Reaktionen
CFM 4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
CFM 4 is unique in its ability to prevent CARP-1 binding with APC-2 and induce apoptosis in drug-resistant cancer cells. Similar compounds include:
This compound.16: An analog of this compound that has shown synergistic effects with B-Raf-targeting in non-small cell lung cancers.
Other CARP-1 functional mimetics: Compounds that mimic the function of CARP-1 and induce apoptosis in cancer cells.
This compound stands out due to its specific mechanism of action and its effectiveness in targeting drug-resistant cancer cells.
Eigenschaften
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMADITKBVODKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CFM-4 is a CARP-1 functional mimetic (CFM), meaning it binds to and stimulates the expression of the CARP-1/CCAR1 protein. [] This interaction disrupts the binding of CARP-1 with APC-2, a subunit of the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase. [] This disruption leads to a cascade of downstream effects, including:
- G2/M cell cycle arrest: By interfering with APC/C activity, CFM-4 prevents the cell cycle from progressing from the G2 to the M phase. []
- Apoptosis induction: CFM-4 promotes both intrinsic and extrinsic apoptosis pathways. It upregulates pro-apoptotic proteins like caspase-8, -9, p53, PUMA, Noxa, and death receptors. [, ] It also activates stress-activated protein kinases (SAPKs) like p38 and JNK1/2, contributing to apoptosis. [, ]
- Inhibition of oncogenic signaling: CFM-4 downregulates oncogenes like c-Myc and N-Myc, and inhibits the activation of oncogenic pathways such as cMet and Akt. [, ]
- Modulation of NF-κB signaling: CFM-4 depletes NF-κB signaling inhibitors like ABIN1, IκBα, and IκBβ. []
- Suppression of metastasis: CFM-4 inhibits cancer cell migration, invasion, and colony formation, potentially by impacting proteins like podoplanin and vimentin. [, ]
A: Research suggests that CFM-4 can induce significant cell death in breast cancer cell lines like MCF-7 and E0771. [] While high concentrations of CFM-4 are cytotoxic, lower concentrations appear to enhance the immunogenicity of breast cancer cells. [] This enhanced immunogenicity could potentially boost anti-tumor immune responses, though further research is needed to fully understand these mechanisms.
A: Yes, CFM-4 has shown promise in preclinical in vivo studies. For instance, oral administration of a nano-lipid formulation of CFM-4 (CFM-4 NLF) effectively reduced the weight and volume of xenografted tumors derived from A549 NSCLC and MDA-MB-231 TNBC cells. [] Another study highlighted the superior efficacy of a CFM-4.16 nano-lipid formulation in combination with Sorafenib in inhibiting the growth of xenografted tumors derived from Rociletinib-resistant H1975 NSCLC cells. [] These results warrant further investigation of CFM-4 and its analogs as potential anti-cancer agents.
ANone: The provided research excerpts do not offer specific information regarding established resistance mechanisms to CFM-4. Considering CFM-4 targets CARP-1 and disrupts its interaction with APC/C, potential resistance mechanisms might involve:
ANone: While the provided excerpts don't directly compare CFM-4 to alternative compounds, researchers are actively investigating other therapeutic strategies targeting similar pathways, including:
A: Although limited to pre-clinical studies, the provided research suggests that CFM-4 and its analogs exhibit potent anti-cancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. [, , ] For example, CFM-4 demonstrated higher potency than 5-fluorouracil, a standard chemotherapy drug used for colorectal cancer. [] Additionally, CFM-4.16 exhibited promising activity against chemotherapy-resistant triple-negative breast cancer cells, even surpassing the efficacy of doxorubicin in some instances. [] Furthermore, CFM-4.16 showed synergistic effects when combined with targeted therapies like B-Raf inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

